molecular formula C10H8Cl2O B13436764 4-(2,3-Dichlorophenyl)but-3-en-2-one

4-(2,3-Dichlorophenyl)but-3-en-2-one

Cat. No.: B13436764
M. Wt: 215.07 g/mol
InChI Key: NADXJKDCNCNFHO-AATRIKPKSA-N
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Description

4-(2,3-Dichlorophenyl)but-3-en-2-one is an organic compound characterized by the presence of a dichlorophenyl group attached to a butenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dichlorophenyl)but-3-en-2-one typically involves the reaction of 2,3-dichlorobenzaldehyde with acetone in the presence of a base, such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, resulting in the formation of the desired product. The reaction conditions often include a temperature range of 0-5°C to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pH control to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dichlorophenyl)but-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(2,3-Dichlorophenyl)but-3-en-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,3-Dichlorophenyl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit photosynthesis in plants by blocking the electron transport chain in photosystem II . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Properties

Molecular Formula

C10H8Cl2O

Molecular Weight

215.07 g/mol

IUPAC Name

(E)-4-(2,3-dichlorophenyl)but-3-en-2-one

InChI

InChI=1S/C10H8Cl2O/c1-7(13)5-6-8-3-2-4-9(11)10(8)12/h2-6H,1H3/b6-5+

InChI Key

NADXJKDCNCNFHO-AATRIKPKSA-N

Isomeric SMILES

CC(=O)/C=C/C1=C(C(=CC=C1)Cl)Cl

Canonical SMILES

CC(=O)C=CC1=C(C(=CC=C1)Cl)Cl

Origin of Product

United States

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